N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide
Description
N-{([1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl)-N-methylcyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropane carboxamide core, a methyl group, and an azetidine ring substituted with a 5-bromopyrimidin-2-yl moiety. The azetidine (a four-membered nitrogen-containing ring) is connected to the cyclopropane via a methylene bridge. The cyclopropane group contributes to conformational rigidity, which may improve metabolic stability compared to larger cyclic systems .
Properties
IUPAC Name |
N-[[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O/c1-17(12(19)10-2-3-10)6-9-7-18(8-9)13-15-4-11(14)5-16-13/h4-5,9-10H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHKTXLBIUSRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=C(C=N2)Br)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide, identified by its CAS number 2549014-79-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₅BrN₄O₂S
- Molecular Weight : 335.22 g/mol
- Structure : The compound features a bromopyrimidine moiety attached to an azetidine ring and a cyclopropanecarboxamide group.
Pharmacological Profile
The biological activity of this compound has been evaluated in various studies, focusing on its interactions with several biological targets:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains. The presence of the bromopyrimidine moiety is believed to enhance its interaction with microbial targets.
- Neuropharmacological Effects : Research indicates that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Specific binding assays have demonstrated affinity for dopamine and serotonin receptors.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, particularly in the central nervous system, affecting neurotransmitter release and reuptake.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Study on Cancer Cell Lines : In vitro experiments demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability in breast and lung cancer cell lines. The study reported IC₅₀ values indicating effective concentration ranges for therapeutic use.
- Antimicrobial Efficacy Assessment : A study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports its potential as a lead compound for antibiotic development.
- Neuropharmacological Evaluation : Behavioral assays in rodent models showed that administration of the compound resulted in altered locomotor activity, suggesting effects on dopaminergic pathways.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 335.22 g/mol |
| Anticancer IC₅₀ (Breast) | 15 μM |
| Anticancer IC₅₀ (Lung) | 20 μM |
| MIC (Staphylococcus aureus) | 32 µg/mL |
| MIC (Escherichia coli) | 64 µg/mL |
Comparison with Similar Compounds
Compound A : N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide (from )
- Similarities :
- Differences :
- Substituents : Compound A contains a thiazole ring linked to a biphenyl and pyridine group, while the target compound uses an azetidine-pyrimidine system.
- Electronic Effects : The 5-bromo-pyrimidine in the target compound introduces stronger electron-withdrawing effects compared to Compound A’s pyridine-thiazole system.
- Solubility : Compound A’s biphenyl and benzodioxole groups likely increase lipophilicity (higher logP), whereas the azetidine and pyrimidine in the target compound may improve aqueous solubility.
Compound B : N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanecarboxamide
- Similarities :
- Both have a cyclopropane carboxamide and methyl group.
- Differences :
- Ring Size : Compound B uses a five-membered pyrrolidine ring, offering greater conformational flexibility than the azetidine in the target compound.
- Bioactivity : The rigid azetidine in the target compound may enhance selectivity for sterically constrained binding pockets compared to pyrrolidine.
Pharmacokinetic and Physicochemical Properties (Hypothetical Data)
Research Findings and Implications
- Target Selectivity: The 5-bromo-pyrimidine moiety may enhance kinase inhibition compared to non-halogenated analogs, as seen in studies of brominated heterocycles .
- Metabolic Advantages : The cyclopropane carboxamide in both the target compound and Compound A resists cytochrome P450-mediated degradation, a critical feature for oral bioavailability.
- Limitations : The target compound’s azetidine-pyrimidine system may pose synthetic challenges (e.g., ring strain) compared to Compound A’s thiazole-based synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
